molecular formula C8H8N2O2S B8680266 4-Methyl-3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione

4-Methyl-3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione

Cat. No. B8680266
M. Wt: 196.23 g/mol
InChI Key: GMFLMEHAXIVZLO-UHFFFAOYSA-N
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Patent
US04346035

Procedure details

A mixture of 30.0 g (177 mmol) of 2H-thieno[3,2-d][1,3]-oxazine-2,4(1H)-dione and 17.3 g (195 mmol) of sarcosine in 100 ml of dimethyl sulphoxide is stirred at 110° C. for 1.5 hours. The dark brown coloured solution is poured into ca 600 ml of ice/water. The separated oil is taken up in ca 200 ml of ethyl acetate and the aqueous phase is evaporated in vacuo until crystallisation begins. The mixture is cooled in an ice-bath for ca 3 hours and the separated material is filtered off under suction and washed with a small amount of water. After drying on a rotary evaporator, there is obtained 3,4-dihydro-4-methyl-2H-thieno[3,2-e][1,4]diazepine-2,5(1H)-dione of melting point 270°-272° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[C:4](=[O:10])[O:3][C:2]1=O.[NH:12]([CH2:14]C(O)=O)[CH3:13]>CS(C)=O.C(OCC)(=O)C>[CH3:13][N:12]1[C:4](=[O:10])[C:5]2[S:9][CH:8]=[CH:7][C:6]=2[NH:1][C:2](=[O:3])[CH2:14]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1C(OC(C2=C1C=CS2)=O)=O
Name
Quantity
17.3 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
is stirred at 110° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase is evaporated in vacuo until crystallisation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice-bath for ca 3 hours
FILTRATION
Type
FILTRATION
Details
the separated material is filtered off under suction
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
After drying on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1CC(NC2=C(C1=O)SC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.